

Application Notes and Protocols for Ddr1-IN-6 in Cell Culture

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Compound of Interest

Compound Name: **Ddr1-IN-6**

Cat. No.: **B8248219**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility, preparation, and application of **Ddr1-IN-6**, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), for in vitro cell culture experiments.

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and plays a crucial role in cell adhesion, proliferation, migration, and extracellular matrix remodeling.^{[1][2]} Dysregulation of DDR1 signaling has been implicated in various diseases, including fibrosis, inflammation, and cancer.^{[2][3]} **Ddr1-IN-6** is a selective inhibitor of DDR1 with a reported IC₅₀ of 9.72 nM, making it a valuable tool for studying the biological functions of DDR1 and for potential therapeutic development.^{[4][5]} This document provides a comprehensive guide for the use of **Ddr1-IN-6** in cell-based assays.

Physicochemical Properties and Solubility

Proper handling and solubilization of **Ddr1-IN-6** are critical for obtaining reliable and reproducible experimental results.

Property	Value	Source
Molecular Weight	433.48 g/mol	[4]
IC50 (DDR1)	9.72 nM	[4][5]
Solubility	DMSO: 10 mg/mL (23.07 mM)	[4]
Appearance	Crystalline solid	N/A

Note: The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4] Ultrasonic treatment may be necessary to fully dissolve the compound.[4]

Preparation of Stock Solutions and Reagents

Accurate preparation of stock and working solutions is essential for dose-response experiments.

Ddr1-IN-6 Stock Solution (10 mM in DMSO)

Reagent	Amount
Ddr1-IN-6	1 mg
Anhydrous DMSO	230.7 μ L

Protocol:

- Weigh 1 mg of **Ddr1-IN-6** powder in a sterile microcentrifuge tube.
- Add 230.7 μ L of anhydrous DMSO to the tube.
- Vortex thoroughly to mix.
- If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
- Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

- Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[4][6]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Example: Preparation of a 10 µM working solution

- Thaw a 10 mM stock solution aliquot of **Ddr1-IN-6**.
- Dilute the stock solution 1:1000 in pre-warmed, complete cell culture medium. For example, add 1 µL of 10 mM **Ddr1-IN-6** to 999 µL of cell culture medium.
- Vortex gently to mix.
- Perform serial dilutions from this working solution to obtain the desired final concentrations for your experiment.

Experimental Protocols

Cell Viability Assay (MTT or CCK-8)

This protocol describes how to assess the cytotoxic effects of **Ddr1-IN-6** on a chosen cell line.

Materials:

- Cells of interest
- Complete cell culture medium
- 96-well cell culture plates
- **Ddr1-IN-6** stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

- DMSO or solubilization buffer (for MTT)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- The next day, prepare serial dilutions of **Ddr1-IN-6** in complete medium from your working solution. A typical concentration range to start with is 0.01 μ M to 10 μ M. Include a vehicle control (DMSO) at the same final concentration as the highest **Ddr1-IN-6** concentration.
- Remove the medium from the wells and add 100 μ L of the **Ddr1-IN-6** dilutions or vehicle control to the respective wells.
- Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
- Following incubation, add 10 μ L of MTT solution (5 mg/mL in PBS) or 10 μ L of CCK-8 reagent to each well.
- Incubate for 2-4 hours at 37°C.
- If using MTT, add 100 μ L of solubilization buffer (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
- Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 450 nm for CCK-8).
- Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of DDR1 Phosphorylation

This protocol is designed to determine the inhibitory effect of **Ddr1-IN-6** on collagen-induced DDR1 autophosphorylation.

Materials:

- Cells expressing DDR1
- Serum-free cell culture medium
- Collagen Type I (e.g., from rat tail)
- **Ddr1-IN-6** stock solution (10 mM in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-DDR1 (e.g., pY513 or pY792) and anti-total-DDR1
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment and reagents

Protocol:

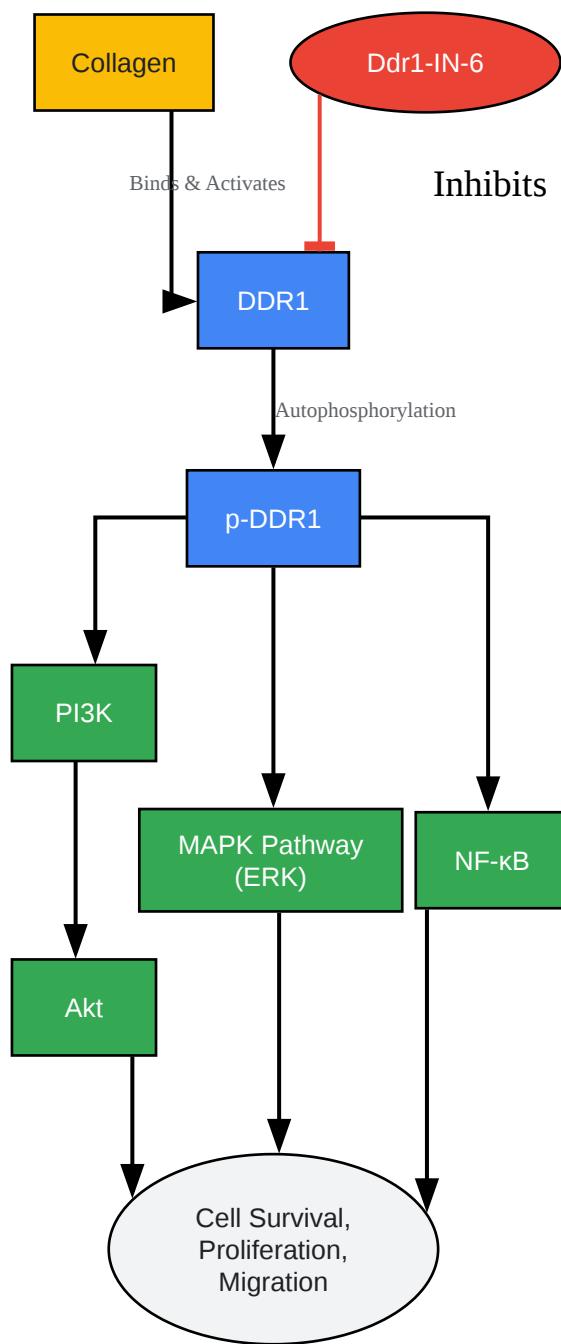
- Plate cells in 6-well plates and grow to 70-80% confluency.
- Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.
- Pre-treat the cells with various concentrations of **Ddr1-IN-6** (e.g., 10 nM, 100 nM, 1 μ M) or vehicle control (DMSO) for 1-2 hours.
- Stimulate the cells with collagen I (e.g., 10-50 μ g/mL) for 30-60 minutes at 37°C. Include an unstimulated control.
- Wash the cells twice with ice-cold PBS.
- Lyse the cells with 100-200 μ L of ice-cold lysis buffer per well.

- Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total-DDR1 antibody to confirm equal protein loading.

Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway

Collagen binding to DDR1 induces receptor dimerization and slow, sustained autophosphorylation on multiple tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of several downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. These pathways regulate crucial cellular processes such as cell survival, proliferation, and migration. **Ddr1-IN-6** acts by binding to the ATP-binding pocket of the DDR1 kinase domain, thereby preventing its autophosphorylation and subsequent downstream signaling.

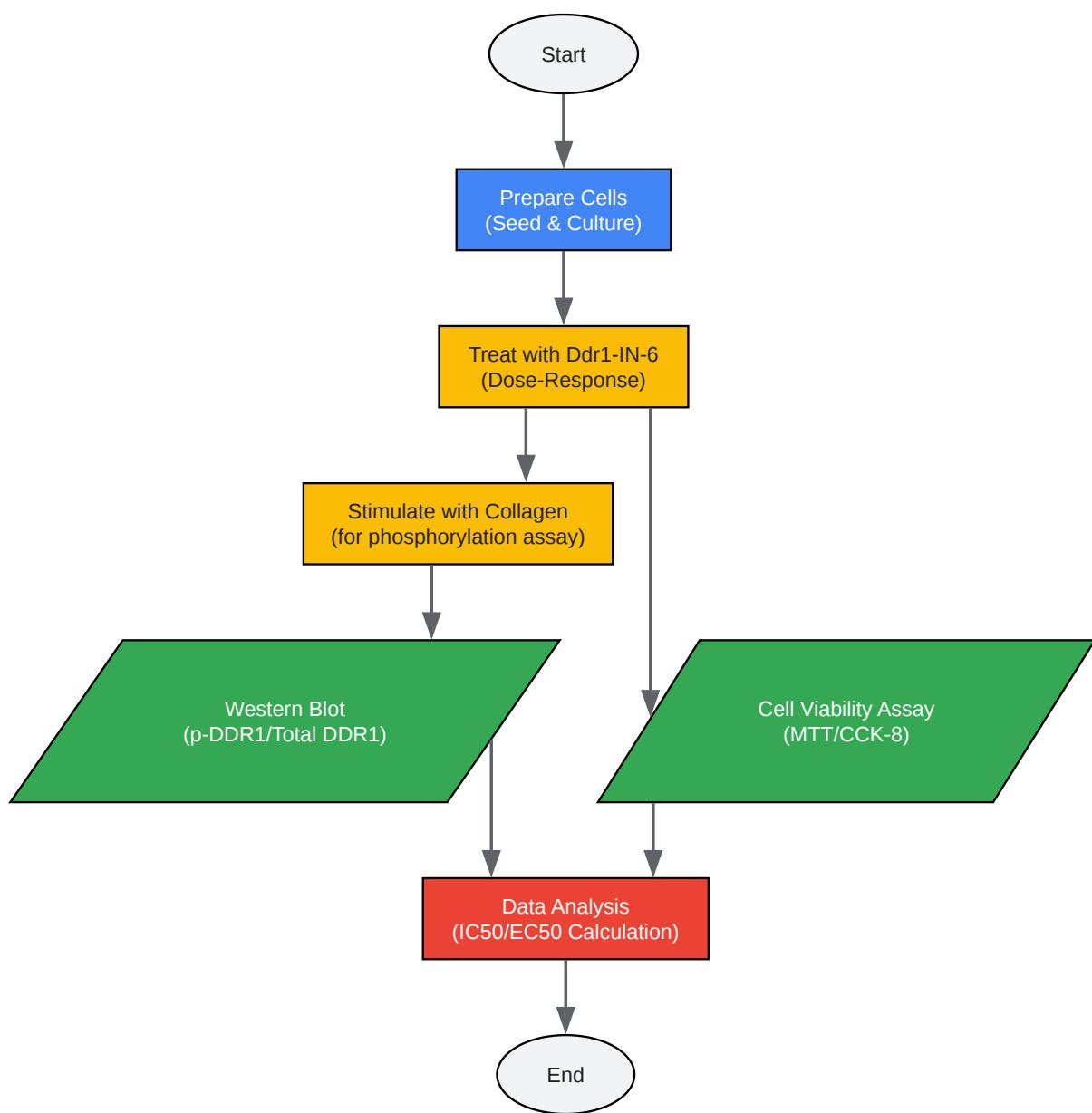


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Caption: DDR1 signaling pathway and the inhibitory action of **Ddr1-IN-6**.

Experimental Workflow for Evaluating Ddr1-IN-6 Efficacy

This diagram outlines the key steps for assessing the in vitro efficacy of **Ddr1-IN-6**.



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Caption: Workflow for assessing **Ddr1-IN-6** efficacy in cell culture.

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